molecular formula C28H43NO B321229 N-hexadecyl-2-(1-naphthyl)acetamide

N-hexadecyl-2-(1-naphthyl)acetamide

Cat. No.: B321229
M. Wt: 409.6 g/mol
InChI Key: ZTLXUJHTHCJCQH-UHFFFAOYSA-N
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Description

N-Hexadecyl-2-(1-naphthyl)acetamide (CAS 497087-34-0) is a synthetic organic compound with the molecular formula C₂₈H₄₃NO and a molar mass of 409.65 g/mol . It consists of a 1-naphthyl group attached to an acetamide backbone and a long hexadecyl (C₁₆) aliphatic chain.

Properties

Molecular Formula

C28H43NO

Molecular Weight

409.6 g/mol

IUPAC Name

N-hexadecyl-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C28H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-29-28(30)24-26-21-18-20-25-19-15-16-22-27(25)26/h15-16,18-22H,2-14,17,23-24H2,1H3,(H,29,30)

InChI Key

ZTLXUJHTHCJCQH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCNC(=O)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs with naphthyl-acetamide backbones but differing substituents (Table 1).

Table 1: Key Properties of N-Hexadecyl-2-(1-Naphthyl)Acetamide and Analogs

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
This compound 497087-34-0 C₂₈H₄₃NO 409.65 C₁₆ alkyl chain High lipophilicity; potential surfactants/drug carriers
1-Naphthyl acetamide 86-86-2 C₁₂H₁₁NO 185.22 None (simple acetamide) Pesticide residue analysis
N-(2-Hydroxy-1-naphthyl)acetamide 117-93-1 C₁₂H₁₁N₂O₂ 201.225 Hydroxyl group on naphthyl ring Enhanced reactivity for synthesis
N-(1-Naphthyl)-2-phenylacetamide 73548-14-8 C₁₈H₁₅NO 261.323 Phenyl group Aromatic interaction studies
Key Observations:

Lipophilicity: The hexadecyl chain in the target compound drastically increases hydrophobicity compared to simpler analogs like 1-naphthyl acetamide (C₁₂H₁₁NO). This property may enhance membrane permeability or micelle formation .

Functional Groups :

  • The hydroxyl group in N-(2-hydroxy-1-naphthyl)acetamide (CAS 117-93-1) introduces hydrogen-bonding capability, improving solubility in polar solvents .
  • The phenyl group in N-(1-naphthyl)-2-phenylacetamide (CAS 73548-14-8) may favor π-π stacking interactions, relevant in materials science or receptor binding .

Performance in Solubility and Reactivity

  • Solubility : The hexadecyl derivative is likely insoluble in water but soluble in organic solvents (e.g., chloroform, hexane). In contrast, the hydroxylated analog (CAS 117-93-1) shows moderate water solubility .
  • Reactivity : The hexadecyl chain is chemically inert under standard conditions, whereas the hydroxyl group in CAS 117-93-1 allows for esterification or etherification reactions .

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